molecular formula C13H13NO5 B2682865 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid CAS No. 1467873-91-1

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid

Cat. No.: B2682865
CAS No.: 1467873-91-1
M. Wt: 263.249
InChI Key: KDFRZQYIPKPXHQ-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid (CAS: 196953-80-7) is a synthetic benzoic acid derivative featuring a morpholino-dioxo moiety linked via an ethyl group to the benzoic acid core. The morpholino ring, substituted with two ketone groups at the 3- and 5-positions, introduces distinct electronic and steric properties.

Properties

IUPAC Name

3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRZQYIPKPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with phosgene, resulting in the formation of 3,5-dioxomorpholine.

    Alkylation: The morpholine derivative is then alkylated using an appropriate alkyl halide, such as ethyl bromide, to introduce the ethyl chain.

    Coupling with Benzoic Acid: The final step involves coupling the alkylated morpholine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The carbonyl groups in the morpholine ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Hydroxyl derivatives of the morpholine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzoic acid moiety can interact with active sites, while the morpholine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Heterocyclic Substituents
Compound Name Substituents/Functional Groups Key Features Pharmacological Relevance Reference
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid Morpholino-dioxo, ethyl linker High polarity due to dioxo groups; potential for hydrogen bonding Not explicitly reported (inference: drug intermediate)
4-[3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido]benzoic acid Morpholino-triazine, ureido linker Bulky triazine core; may enhance π-π stacking interactions Likely explored for kinase inhibition (inference from triazine motifs)
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine, formyl, methoxy, phenoxy Electron-deficient triazine; formyl group for reactivity Agricultural or materials chemistry (e.g., crosslinking)

Analysis :

  • Morpholino vs.
  • Linker Effects: The ethyl linker in the target compound provides conformational flexibility compared to rigid ureido or phenoxy linkers in analogs.

Analysis :

  • Bioactivity : Natural analogs (e.g., ) exhibit antioxidant/antimicrobial properties, while the synthetic target may prioritize receptor-targeted interactions.
Complex Esters and Carbamates
Compound Name Substituents/Functional Groups Key Features Pharmacological Relevance Reference
Giripladib (4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid) Indole, sulfonyl, trifluoromethyl High lipophilicity; bulky substituents Pain management, arthritis (Wyeth)
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Carbamate, phenyl groups Steric hindrance; ester functionality Protease inhibition (inference)

Analysis :

  • Lipophilicity: The target compound’s morpholino-dioxo group reduces lipophilicity compared to Giripladib’s trifluoromethyl and diphenylmethyl groups .
  • Metabolic Stability: Ester-containing analogs (e.g., ) may undergo hydrolysis, whereas the target compound’s stability depends on the morpholino-dioxo moiety.

Biological Activity

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a morpholine moiety substituted at the ethyl position. Its chemical structure can be represented as follows:

C15H17N2O4\text{C}_{15}\text{H}_{17}\text{N}_{2}\text{O}_{4}

Research has indicated that compounds similar to this compound may interact with various biological targets, including enzymes involved in proteostasis and cellular signaling pathways.

  • Proteasome and Autophagy Activation : A study highlighted that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Specifically, compounds with similar structures showed significant activation of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
  • Inhibition of Enzymatic Activity : The compound's structural features suggest potential interactions with various enzymes. For instance, it has been suggested that the carboxyl group may form salt bridges with active site residues in target enzymes, enhancing binding affinity and specificity .

Case Studies

  • In Vitro Studies : In cell-based assays, derivatives of benzoic acids were found to induce proteasomal activity significantly. For example, compounds similar to this compound exhibited a notable increase in chymotrypsin-like activity at concentrations as low as 5 μM .
  • Toxicity Assessments : Evaluations of cytotoxicity revealed that certain derivatives did not exhibit significant toxicity at concentrations up to 10 μg/mL when tested on human foreskin fibroblasts. This suggests a favorable safety profile for further development .

Comparative Biological Activity

CompoundActivity TypeConcentrationObserved Effect
This compoundCathepsin B Activation5 μMSignificant increase in enzymatic activity
Similar Benzoic Acid DerivativeProteasome Activity10 μg/mLEnhanced proteolytic function without cytotoxicity

Therapeutic Potential

The biological activities of this compound suggest potential applications in several therapeutic areas:

  • Anti-Aging Agents : By modulating proteostasis networks, this compound may serve as a candidate for developing anti-aging therapies.
  • Neuroprotective Agents : Given its interaction with cathepsins involved in neurodegenerative processes, further investigation could reveal neuroprotective properties.

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